Diester méso-2,5-dibromoadipate de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

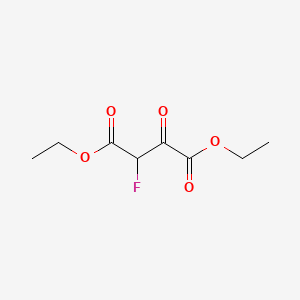

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is a chemical compound with the linear formula C8H12Br2O4 . It has a molecular weight of 331.99 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is represented by the linear formula C8H12Br2O4 . The compound has a molecular weight of 331.99 .Physical And Chemical Properties Analysis

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” has a molecular weight of 360.04 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 9 rotatable bonds .Mécanisme D'action

Target of Action

Diethyl meso-2,5-dibromoadipate, also known as (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate or Diethyl (2R,5S)-2,5-dibromohexanedioate, is primarily used as a difunctional initiator in the polymerization of n-butyl acrylate . The primary targets of this compound are the monomers of n-butyl acrylate, which it helps to polymerize.

Mode of Action

The compound acts as a difunctional initiator during the polymerization of n-butyl acrylate . It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

Biochemical Pathways

The compound is involved in the polymerization pathway of n-butyl acrylate, leading to the formation of α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .

Result of Action

The result of the action of Diethyl meso-2,5-dibromoadipate is the formation of α,ω-bromo-poly(n-BuA), a polymer with a narrow molecular weight distribution . This polymer has potential applications in various industries, including the production of coatings, adhesives, and sealants.

Action Environment

The efficacy and stability of Diethyl meso-2,5-dibromoadipate are influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is typically stored under inert gas at 2–8 °C . Furthermore, the presence of N-methylallylamine and potassium carbonate is necessary for the compound to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate in laboratory experiments is its high reactivity. It is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is also highly reactive and can react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts. Additionally, it is a relatively expensive reagent and must be handled with care to avoid contamination.

Orientations Futures

The potential future directions for (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate include the development of new synthetic routes for its production and the exploration of its potential applications in the fields of materials science, drug discovery, and agriculture. Additionally, further research could be conducted to investigate the biological effects of the compound and to develop new methods for its safe handling and storage. Furthermore, further research could be conducted to explore the potential use of the compound as a catalyst in organic synthesis reactions.

Méthodes De Synthèse

The synthesis of (2R,5S)-rel-Diethyl (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioate can be achieved via two methods: direct esterification and acid-catalyzed esterification. In the direct esterification method, a mixture of (2R,5S)-rel-Diethyl 2,5-dibromohexanedioateexanedioic acid and diethyl ether is heated in the presence of a catalytic amount of sulfuric acid. The reaction proceeds to completion in several hours and yields the desired product. In the acid-catalyzed esterification method, the same reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is faster than the direct esterification method and yields the desired product in a shorter period of time.

Applications De Recherche Scientifique

Initiateur de polymérisation

Le diester méso-2,5-dibromoadipate de diéthyle peut être utilisé comme initiateur bifonctionnel lors de la polymérisation de l'acrylate de n-butyle (n-BuA) . Cela conduit à un α,ω-bromo-poly(n-BuA) ayant une distribution étroite de masse molaire .

Initiateur de polymérisation radicalaire par transfert d'atome (ATRP)

Ce composé peut également être utilisé comme initiateur bifonctionnel de polymérisation radicalaire par transfert d'atome (ATRP) . L'ATRP est un type de polymérisation radicalaire contrôlée/vivante qui permet un contrôle précis du poids moléculaire et de l'architecture des polymères résultants.

Polymérisation en solution du dimère d'éther d'ester d'octadécyle

Le this compound peut être utilisé comme initiateur lors de la polymérisation en solution du dimère d'éther d'ester d'octadécyle par ATRP .

Synthèse du 2,5-diazidoadipate de diéthyle

Ce composé peut être utilisé dans la synthèse du 2,5-diazidoadipate de diéthyle . Les diazides sont utiles dans une variété de réactions chimiques, y compris la chimie click et la photolithographie.

Synthèse de diastéréoisomères

Le this compound réagit avec la N-méthylallylamine en présence de carbonate de potassium pour produire deux diastéréoisomères du diester 2-allyl-N-méthylpyrrolidine-2,5-dicarboxylate de diéthyle .

Safety and Hazards

Propriétés

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869-10-3 |

Source

|

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?

A1: Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)